Product packaging for 6-(Phenylsulfonyl)isoquinoline(Cat. No.:)

6-(Phenylsulfonyl)isoquinoline

Cat. No.: B14123979
M. Wt: 269.3 g/mol
InChI Key: IDSHXQGOSDBDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Phenylsulfonyl)isoquinoline (CAS 935983-27-0) is a functionalized isoquinoline derivative offered as a yellow solid with a melting point of 183-186 °C . It is recommended to be stored sealed in dry conditions at 4 to 8 °C . As a specialized chemical building block, it is intended for research applications and is strictly For Research Use Only; it is not intended for diagnostic or personal use. The isoquinoline scaffold is a privileged structure in medicinal and materials chemistry due to its wide range of bioactivities and utility in synthetic applications . The presence of the phenylsulfonyl group on the isoquinoline core makes this compound a valuable intermediate for further chemical exploration. Isoquinoline derivatives are recognized for their role in drug discovery, serving as key pharmacophores in various therapeutic areas . Furthermore, such functionalized heterocycles are of significant interest in the development of advanced materials, including dyes, sensors, and metal-organic frameworks (MOFs) . Researchers can utilize this compound to synthesize novel analogs for investigating structure-activity relationships or developing new functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO2S B14123979 6-(Phenylsulfonyl)isoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

6-(benzenesulfonyl)isoquinoline

InChI

InChI=1S/C15H11NO2S/c17-19(18,14-4-2-1-3-5-14)15-7-6-13-11-16-9-8-12(13)10-15/h1-11H

InChI Key

IDSHXQGOSDBDAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)C=NC=C3

Origin of Product

United States

Chemical Reactivity and Transformations of 6 Phenylsulfonyl Isoquinoline

Reactions at the Isoquinoline (B145761) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it a nucleophilic and basic center. Like the parent isoquinoline, 6-(phenylsulfonyl)isoquinoline is expected to undergo reactions at this site, including protonation, alkylation, acylation, and N-oxidation. The presence of the electron-withdrawing 6-phenylsulfonyl group, while primarily affecting the carbocyclic ring, can exert a modest deactivating effect on the basicity of the nitrogen through inductive effects.

Alkylation and Acylation: Alkylation and acylation reactions with appropriate electrophiles lead to the formation of quaternary isoquinolinium salts. nih.gov These salts are activated towards nucleophilic attack, a feature that is further enhanced by the 6-phenylsulfonyl substituent. The resulting isoquinolinium ylides or salts are valuable intermediates in the synthesis of more complex heterocyclic systems. nih.govacs.orgrsc.org For instance, isoquinolinium salts can be generated in situ and undergo cyclization reactions to form fused and bridged heterocyclic structures. rsc.org

N-Oxide Formation: Oxidation of the isoquinoline nitrogen, typically with peracids, yields the corresponding N-oxide. scribd.comdokumen.pubresearchgate.net Isoquinoline N-oxides are versatile intermediates; the N-oxide functionality can facilitate substitutions at the C-1 position and can be used to introduce other functional groups. scribd.comdokumen.pub The formation of an N-oxide from a substituted isoquinoline was reported as a key step in a synthetic route that ultimately leads to isoquinolin-1-ones via rearrangement. google.com

Reactivity of the Sulfonyl Group: Desulfonation and Substitution Pathways

The phenylsulfonyl group is a robust and generally stable functional group, but it can participate in reactions under specific conditions, most notably through cleavage of the carbon-sulfur bond (desulfonylation).

Desulfonylation: Desulfonylation reactions result in the removal of the sulfonyl group and its replacement typically with a hydrogen atom. wikipedia.org These are usually reductive processes. Common methods for the desulfonylation of aryl sulfones include the use of reducing agents like sodium amalgam, aluminum amalgam, or samarium(II) iodide. wikipedia.org More recent developments have employed radical-mediated processes for desulfonylation. nih.gov In the context of complex syntheses, the benzenesulfonyl group has been observed to be labile under strongly acidic conditions, such as with triflic acid (TfOH) at elevated temperatures, leading to decomposition. beilstein-journals.org This indicates that the C-S bond can be cleaved under harsh acidic conditions. Nickel-catalyzed intramolecular desulfonylative coupling reactions have also been developed, where the sulfonyl group acts as a leaving group in the formation of biaryl compounds. semanticscholar.org

Reductive desulfonylation can also be part of a cascade reaction. For example, a visible-light-induced trifluoromethylarylation/1,4-aryl shift/desulfonylation cascade has been described for certain sulfone-containing compounds. researchgate.net

Substitution at Sulfur: Direct nucleophilic substitution at the sulfur atom of an arylsulfonyl group is less common than C-S bond cleavage. However, the sulfonyl group can activate the molecule for other transformations. For example, sulfonyl-containing compounds are used in radical relay addition/cyclization reactions to synthesize complex sulfonated heterocycles. scispace.comrsc.orgnih.gov In these cases, a sulfonyl radical is generated from a precursor and adds to an alkene, initiating a cyclization cascade. scispace.comrsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Core

The electronic nature of the 6-phenylsulfonyl group is a primary determinant of the regioselectivity and feasibility of aromatic substitution reactions on the isoquinoline ring system.

Electrophilic Aromatic Substitution (SEAr): In isoquinoline itself, electrophilic substitution preferentially occurs on the electron-rich benzene (B151609) ring at positions C-5 and, to a lesser extent, C-8. arsdcollege.ac.inuoanbar.edu.iq The pyridine (B92270) ring is deactivated due to the electronegativity of the nitrogen atom, which is further enhanced upon protonation in acidic reaction media. arsdcollege.ac.inuoanbar.edu.iq The 6-phenylsulfonyl group is a powerful electron-withdrawing and deactivating group. Its presence at C-6 renders the entire benzenoid ring strongly electron-deficient, thus making further electrophilic substitution on this ring exceptionally difficult. Therefore, reactions like nitration and sulfonation, which are common for isoquinoline, are not expected to proceed readily on this compound.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution in isoquinolines typically occurs at the C-1 position of the electron-deficient pyridine ring. arsdcollege.ac.inquora.comquora.com The presence of the 6-phenylsulfonyl group is anticipated to enhance the electrophilicity of the C-1 position through its long-range electron-withdrawing effect, thereby facilitating nucleophilic attack.

Furthermore, the strongly electron-withdrawing nature of the sulfonyl group can activate the benzenoid ring, to which it is attached, toward nucleophilic aromatic substitution. While such reactions are common on aromatic rings bearing multiple strong electron-withdrawing groups, their success on a 6-substituted isoquinoline would depend on the reaction conditions and the nucleophile. google.com It has been noted that a lack of reactivity in SNAr can occur if the activating group is not sufficiently electron-withdrawing. google.com

Formation of Fused Heterocyclic Systems Incorporating the this compound Unit

The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused polycyclic heterocyclic systems. Several synthetic strategies utilize precursors containing a phenylsulfonyl moiety to construct these elaborate structures.

Indolo[2,1-a]isoquinolines: A number of methods have been developed to synthesize sulfonated indolo[2,1-a]isoquinoline derivatives. One approach involves a CuBr₂-induced radical relay addition/cyclization of activated alkenes with substituted thiosulfonates. scispace.comrsc.org This method constructs C-S and C-C bonds simultaneously. Another strategy is a three-component reaction using an arylsulfonyl precursor, potassium metabisulfite (B1197395) (as an SO₂ surrogate), and an aryldiazonium salt to generate arylsulfonyl indolo[2,1-a]isoquinolin-6(5H)-ones. researchgate.net These reactions highlight the utility of the sulfonyl group as a key component in radical cascade cyclizations. scispace.comrsc.orgrsc.org

PrecursorsReagents & ConditionsFused ProductYieldRef
1-(2,3-diphenyl-1H-indol-1-yl)-2-methylprop-2-en-1-one, S-phenyl benzenesulfonothioateCuBr₂, TBHP, DCE, 110°C5-Methyl-12-phenyl-5-((phenylsulfonyl)methyl)indolo[2,1-a]isoquinolin-6(5H)-one75% scispace.com
2-Aryl-N-methacryloyl indoles, Aryldiazonium tetrafluoroborates, K₂S₂O₅MeCN, 80°CArylsulfonyl indolo[2,1-a]isoquinolin-6(5H)-onesModerate to Good researchgate.net

Pyrazino[2,1-a]isoquinolines: The synthesis of pyrazino[2,1-a]isoquinolines can also involve phenylsulfonyl-containing intermediates. For example, N-(arylethyl)piperazine-2,6-diones can be transformed into pyrazinoisoquinolines. beilstein-journals.org In one study, a Brønsted acid-mediated cyclization of a piperazine-2,6-dione (B107378) derivative yielded 9,10-dimethoxy-2-(phenylsulfonyl)-2,3,6,7-tetrahydro-4H-pyrazino[2,1-a]isoquinolin-4-one. beilstein-journals.org This intermediate could then undergo further transformations, such as dehydrosulfonylation, to yield the final pyrazinone product. beilstein-journals.org

PrecursorReagents & ConditionsFused ProductYieldRef
1-((3,4-Dimethoxyphenethyl)amino)acetyl)-4-(phenylsulfonyl)piperazine-2,6-dioneTfOH, neat, 70°C; then NaBH₄, MeOH9,10-Dimethoxy-2-(phenylsulfonyl)-2,3,6,7-tetrahydro-4H-pyrazino[2,1-a]isoquinolin-4-one90% beilstein-journals.org

Exploration of Unique Reaction Pathways Induced by the 6-Phenylsulfonyl Substituent

The 6-phenylsulfonyl group does not typically introduce entirely new reaction types but rather profoundly modifies the existing reactivity of the isoquinoline skeleton. Its powerful electron-withdrawing nature is the key feature inducing these modified pathways.

The primary influence of the 6-phenylsulfonyl group is the strong deactivation of the benzene ring towards electrophilic attack and its activation towards potential nucleophilic attack, as discussed in section 3.3. This substituent-directed reactivity is crucial in multi-step syntheses, guiding the regiochemical outcome of reactions.

In the synthesis of fused systems, the electronic effect of the sulfonyl group can be critical for the success of cyclization reactions. For instance, in the Pictet-Spengler closure of N-(phenylsulfonyl)-2-arylethylamines, the sulfonyl group facilitates the generation of an N-(phenylsulfonyl)iminium ion, which is a key intermediate for the subsequent intramolecular cyclization. thieme-connect.de While this example involves an N-sulfonyl group, similar electronic activation by a C-6 sulfonyl group could be envisaged to facilitate intramolecular cyclizations involving the isoquinoline core.

Furthermore, the sulfonyl group can be used as a handle for further functionalization. Its conversion to a sulfinate allows it to participate in palladium-catalyzed cross-coupling reactions, acting as a precursor for C-C bond formation. semanticscholar.org While not demonstrated specifically for this compound, this represents a potential unique pathway for its elaboration that is dependent on the presence of the sulfonyl group.

Theoretical and Computational Investigations of 6 Phenylsulfonyl Isoquinoline

Quantum Chemical Analysis of Electronic Structure

Quantum chemical methods are employed to model the electron distribution within a molecule, which is fundamental to its reactivity. By calculating properties derived from the molecular wavefunction, a detailed picture of the molecule's electronic character can be obtained.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical interactions are governed by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and localization of these orbitals determine the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. irjweb.com A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.commdpi.com Conversely, a large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity. irjweb.com For instance, in a study of a triazine derivative, a HOMO-LUMO gap of 4.4871 eV was calculated, reflecting its chemical reactivity. irjweb.com In many organic molecules, reactivity can be gauged by this energy difference; for example, a LUMO-HOMO energy gap of 10.11 eV in a protonated pyridine (B92270) derivative suggested a challenging cyclization reaction, which was resolved by introducing substituents to lower the gap. wuxiapptec.com

Table 1: Key Concepts of Frontier Molecular Orbital (FMO) Theory

Term Definition Significance
HOMO Highest Occupied Molecular Orbital Represents the ability to donate electrons (nucleophilicity). The energy of the HOMO is related to the ionization potential.
LUMO Lowest Unoccupied Molecular Orbital Represents the ability to accept electrons (electrophilicity). The energy of the LUMO is related to the electron affinity.

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO | A small gap indicates high reactivity and low kinetic stability. A large gap indicates low reactivity and high kinetic stability. irjweb.com |

The Molecular Electrostatic Potential (MESP) is a three-dimensional map of the electrostatic potential generated by a molecule's electron and nuclear charge distribution. nih.gov It is an invaluable tool for predicting and interpreting chemical reactivity, particularly for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MESP surface is color-coded to visualize regions of varying potential:

Red/Yellow: Regions of negative potential, indicating electron-rich areas (e.g., lone pairs, π-systems) that are susceptible to electrophilic attack. wolfram.com

Blue: Regions of positive potential, indicating electron-poor areas (e.g., hydrogen atoms bonded to electronegative atoms) that are attractive to nucleophiles. wolfram.com

Green: Regions of near-zero or neutral potential. wolfram.com

MESP analysis is particularly effective at identifying the most likely sites for non-covalent interactions and initial reactant approaches. nih.govresearchgate.net The minima on the MESP surface (V_min), often associated with lone pairs, and the maxima (V_s,max), found on isodensity surfaces, are quantitative descriptors of these reactive sites. researchgate.netcore.ac.uk

For 6-(phenylsulfonyl)isoquinoline, one would anticipate regions of negative potential around the nitrogen atom of the isoquinoline (B145761) ring and the oxygen atoms of the sulfonyl group, making them primary sites for electrophilic interaction. The hydrogen atoms on the aromatic rings would exhibit varying degrees of positive potential. While a specific MESP map for this compound was not found, studies on related heterocyclic systems consistently demonstrate the utility of MESP in pinpointing electron-rich sites for potential electrophilic attack. researchgate.net

Conceptual Density Functional Theory (DFT) provides a range of reactivity descriptors that quantify a molecule's response to changes in its electron count. Among the most prominent are the Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. hackernoon.comfaccts.de

The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. whiterose.ac.uk In practice, it is calculated using a finite difference approximation, leading to three main types:

f+(r): For nucleophilic attack (measures reactivity towards an electron-donating species). High values indicate sites prone to accepting an electron. hackernoon.com

f-(r): For electrophilic attack (measures reactivity towards an electron-withdrawing species). High values indicate sites prone to donating an electron. hackernoon.com

f0(r): For radical attack. faccts.de

These functions allow for a site-specific analysis of reactivity. For the parent isoquinoline molecule, Fukui functions have been calculated to predict the regioselectivity of electrophilic substitution, sometimes offering better predictions than FMO theory alone. researchgate.net For instance, calculations for protonated isoquinoline showed that the Fukui function correctly predicts the experimental reactivity trend (C5 > C8). researchgate.net The dual descriptor, Δf(r) (the difference between f+(r) and f-(r)), is another powerful tool that simultaneously reveals both electrophilic and nucleophilic sites. researchgate.net

Table 2: Fukui Function Definitions for Reactivity Analysis

Fukui Function Formula (Finite Difference Approximation) Type of Attack Predicted
f+(r) ρ(N+1)(r) - ρ(N)(r) Nucleophilic Attack
f-(r) ρ(N)(r) - ρ(N-1)(r) Electrophilic Attack
f0(r) ½ [ρ(N+1)(r) - ρ(N-1)(r)] Radical Attack

ρ(N) is the electron density of the neutral molecule, ρ(N+1) is for the anion, and ρ(N-1) is for the cation. faccts.de

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure and conformational flexibility of this compound are key to its properties and interactions. The linkage between the phenyl and isoquinoline rings via the sulfonyl group is not rigid, allowing for rotation around the C-S and S-N bonds.

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers that separate them. lumenlearning.com The phenylsulfonyl group attached to the isoquinoline ring can rotate, leading to different spatial orientations of the phenyl ring relative to the isoquinoline plane. These rotations are not free and are governed by steric and electronic effects.

The energy required to rotate around a specific bond is known as the rotational barrier. High rotational barriers can lead to the existence of stable, non-interconverting conformers at room temperature, a phenomenon known as atropisomerism. csic.es While specific studies on the rotational barrier of the phenylsulfonyl group in this compound were not identified, research on related diaryl systems provides insights. For example, in N-aryl anilines, rotational barriers around N-Ar bonds have been shown to increase with the electron-withdrawing ability of substituents, which enhances the double-bond character of the N-Ar bond through resonance. csic.es Given the electron-withdrawing nature of the sulfonyl group, a significant rotational barrier can be anticipated. The steric bulk of the phenylsulfonyl group itself is also a major factor, as demonstrated in studies where it influences the regioselectivity of C-H insertion reactions. researchgate.net

The stability of a particular conformation is determined by the sum of all intramolecular interactions, both attractive and repulsive. These can include:

Hydrogen Bonds: Weak electrostatic attractions between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. While classic hydrogen bonds may not be prominent in this compound, weaker C-H···O or C-H···N interactions can play a role in stabilizing certain conformations. iucr.org

Steric Hindrance: Repulsive interactions that occur when non-bonded atoms or groups are forced too close to one another. This is a primary source of instability in eclipsed or sterically crowded conformations. lumenlearning.com

Dipole-Dipole Interactions: Electrostatic interactions between polar bonds within the molecule.

Molecular Dynamics Simulations for Conformational Ensembles

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ekb.egmdpi.com This technique allows for the exploration of the conformational landscape of a molecule, providing a detailed picture of its flexibility and the different shapes it can adopt in solution. mdpi.comnih.govnih.gov For a molecule like this compound, MD simulations can reveal the accessible conformations, which is crucial for understanding its interaction with biological targets. The relative energies of these conformations and the barriers between them can be calculated, yielding a comprehensive conformational ensemble. nih.gov

Currently, specific molecular dynamics simulation studies focused solely on generating conformational ensembles for this compound are not extensively documented in publicly available literature. Such studies would typically involve simulating the molecule in a solvent box, often water, to mimic physiological conditions. The resulting trajectory would be analyzed to identify clusters of similar structures, representing the most stable and populated conformations of the molecule.

Computational Approaches for Ligand-Target Interaction Prediction

Understanding how a small molecule like this compound interacts with a biological macromolecule is fundamental for drug discovery. nih.govnih.govplos.orgsemanticscholar.org Computational methods are instrumental in predicting these interactions, guiding the design of more potent and selective molecules.

Molecular Docking Studies with Relevant Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This method is widely used to predict the binding mode of a ligand, such as this compound, within the active site of a protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the target's binding site and then scoring them to identify the most likely binding pose. nih.gov

While docking studies have been performed on various isoquinoline derivatives against a range of biological targets, researchgate.netacs.orgnih.govuniba.it specific molecular docking investigations detailing the interaction of this compound with macromolecular targets are not prominently available in the reviewed scientific literature.

Binding Mode Prediction and Ligand-Binding Site Interactions

The prediction of the binding mode is a key output of molecular docking studies. vt.eduhuji.ac.il It provides a detailed three-dimensional representation of how the ligand is positioned within the binding site and which specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, stabilize the complex. For this compound, this would involve identifying the key amino acid residues in the target protein that interact with the isoquinoline ring, the phenyl ring, and the sulfonyl group.

Detailed predictions of the binding mode and specific ligand-binding site interactions for this compound are contingent on the selection of a relevant biological target and the subsequent performance of docking simulations. As of now, such specific studies are not readily found in the literature.

Scoring Function Validation and Refinement

Scoring functions are essential components of docking programs used to rank and identify the correct binding pose from a multitude of generated conformations. nih.govmsu.edu The accuracy of these scoring functions is critical for the success of virtual screening and lead optimization. Validation of scoring functions often involves redocking a set of known ligands into their corresponding protein structures and assessing how well the scoring function can reproduce the experimentally determined binding mode and rank it highly. msu.edunih.gov

There is no evidence in the current literature to suggest that this compound has been utilized as a case study for the validation or refinement of existing scoring functions. Such a study would contribute to improving the predictive power of these computational tools.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. nih.govfrontiersin.orgnih.gov A pharmacophore model can be generated from a set of active molecules or from the ligand-binding site of a protein. frontiersin.org

Although pharmacophore models have been developed for various series of isoquinoline derivatives to guide the design of new inhibitors, acs.orgresearchgate.net a specific pharmacophore model derived from or used to design this compound has not been reported. Such a model would define the key spatial arrangement of its functional groups necessary for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comnih.govresearchgate.net By quantifying physicochemical properties or theoretical molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds. japsonline.com

Development of 2D and 3D QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in correlating the structural or property descriptors of compounds with their biological activities. For isoquinoline derivatives, which include the structural class of this compound, both 2D and 3D QSAR models have been developed to predict their therapeutic potential against various targets. japsonline.comnih.gov

2D-QSAR models for isoquinoline derivatives have been established using a variety of molecular descriptors. imist.ma These models are mathematically less complex and are based on descriptors that can be calculated from the 2D representation of the molecule. For instance, studies on quinoline (B57606) and isoquinoline derivatives have utilized topological, geometrical, and physicochemical descriptors to build reliable QSAR models through methods like multiple linear regression (MLR) and artificial neural networks (ANN). imist.ma These models have proven useful in predicting the biological activities of new compounds and in understanding the correlation between the chemical structure and the observed activity. imist.ma

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), offer a more detailed understanding by considering the three-dimensional structure of the molecules. nih.govresearchgate.netfrontiersin.orgmdpi.com For classes of compounds similar to this compound, these models have been successfully applied. For example, 3D-QSAR studies on β-carboline derivatives, which share a heterocyclic core with isoquinolines, have identified key structural features at various positions of the ring that are crucial for their antitumor activity. researchgate.net Similarly, for pyrido[2,3-d]pyrimidin-7-one-based inhibitors, 3D-QSAR models have been developed to elucidate the important molecular properties affecting their activity. scispace.com These models typically analyze steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields to generate contour maps that guide the design of more potent analogues. mdpi.com

A common workflow for developing these models involves the alignment of the structures, which is a critical step for 3D-QSAR. scispace.com A template molecule, often the most active compound in the series, is used to align the other structures. frontiersin.org The resulting aligned molecules are then used to develop the 3D-QSAR models. scispace.com

QSAR Model Type General Descriptors/Fields Used for Isoquinoline-like Compounds Commonly Used Software Reference Example
2D-QSAR Geometrical, Topological, Physicochemical, Quantum-chemicalCODESSA, Matlab, XLSTATQSAR studies of quinoline, isoquinoline and quinazoline (B50416) derivatives against Plasmodium falciparum. imist.ma
3D-QSAR (CoMFA/CoMSIA) Steric, Electrostatic, Hydrophobic, Hydrogen-bond donor/acceptor fieldsSYBYL, Open3DAlign3D-QSAR study on β-carboline derivatives as potent antitumor agents. researchgate.net
Descriptor Selection and Statistical Validation

The reliability of a QSAR model is heavily dependent on the appropriate selection of descriptors and rigorous statistical validation. nih.gov For isoquinoline and related heterocyclic compounds, a large number of molecular descriptors can be calculated using various software programs like Chem3D, ChemSketch, and Gaussian. imist.ma These descriptors can be broadly categorized into geometrical, topological, and physicochemical properties. imist.ma To build a robust model, it is crucial to select a subset of these descriptors that are most relevant to the biological activity, often through statistical techniques like principal component analysis (PCA) or genetic algorithms. imist.majapsonline.com

Statistical validation is a critical step to ensure the predictive power of the developed QSAR models. researchgate.net Internal validation is often performed using the cross-validation technique, where a portion of the dataset is left out and predicted by the model built on the rest of the data. The squared cross-validated correlation coefficient (q²) is a key metric here, with a value greater than 0.5 generally considered indicative of a good model. nih.gov

External validation involves predicting the activity of a set of compounds (the test set) that were not used in the model development (the training set). The predictive ability of the model is then assessed by the squared correlation coefficient for the test set (r²_test). nih.gov Other statistical parameters used to evaluate the quality of QSAR models include the conventional correlation coefficient (r²), the F-statistic, and the standard deviation of the estimate. tandfonline.com Y-randomization is another test performed to ensure that the model is not a result of chance correlation. journalcsij.com

Validation Parameter Description Generally Accepted Value for a Good Model
r² (Correlation Coefficient) Measures the goodness of fit of the model for the training set.> 0.6
q² (Cross-validated r²) Measures the internal predictive ability of the model.> 0.5
r²_test (External validation r²) Measures the predictive ability of the model for an external test set.> 0.6

For instance, in a QSAR study on naphthylisoquinoline derivatives, a model with a correlation coefficient (R) of 0.791 and a cross-validated squared correlation coefficient (Q²) of 0.573 was considered statistically significant. journalcsij.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The in silico prediction of ADME properties is a crucial component in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. frontiersin.orgeijppr.com For compounds like this compound, various computational tools and models are employed to predict their ADME characteristics. mdpi.comsciensage.info

Software such as SwissADME, admetSAR 2.0, and pkCSM are widely used to predict a range of ADME parameters, including intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. mdpi.com These predictions are often based on a compound's physicochemical properties, such as lipophilicity (logP), topological polar surface area (TPSA), and molecular weight. sciensage.infonih.gov For example, high gastrointestinal absorption is often predicted for compounds that adhere to Lipinski's rule of five and have a TPSA value below 140 Ų. nih.gov

Predictive Models for Cytochrome P450 Enzyme Interactions

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs and other xenobiotics. frontiersin.org Predicting the interaction of a compound with CYP enzymes is essential for assessing its metabolic stability and potential for drug-drug interactions. In silico models play a significant role in this assessment. mdpi.com

For isoquinoline alkaloids, studies have shown that they can be both substrates and inhibitors of CYP enzymes, particularly CYP2C19 and CYP3A4. nih.govnih.gov Computational models, including 3D-QSAR and molecular docking, have been developed to predict the inhibitory potency of isoquinoline derivatives against these enzymes. nih.gov These models help in identifying key structural features that contribute to the binding and inhibition of CYP enzymes. For instance, molecular docking studies can reveal key interactions between the ligand and the active site residues of the enzyme, such as Arg106 and Arg372 in CYP3A4. mdpi.com The prediction of whether a compound is a substrate or an inhibitor of a particular CYP isoform is a standard feature in many ADME prediction software packages. mdpi.com

CYP Isoform Predicted Interaction with Isoquinoline-like Compounds Modeling Approach Significance
CYP1A2 Potential for inhibition and substrate activity. mdpi.com(Q)SAR models, Molecular DockingMetabolism of many common drugs.
CYP2C9 Potential for time-dependent inhibition. nih.govIC₅₀ shift assays, Static prediction equationsMetabolism of drugs like warfarin.
CYP2C19 Potent time-dependent inhibition by many isoquinoline alkaloids. nih.gov3D-QSAR, Molecular DockingMetabolism of proton pump inhibitors and antidepressants.
CYP2D6 Potential for time-dependent inhibition. nih.govIC₅₀ shift assays, Static prediction equationsMetabolism of many beta-blockers and antipsychotics.
CYP3A4 Inhibition and allosteric effects. mdpi.comnih.govMolecular Docking, MD simulationsMetabolism of over 50% of marketed drugs.
Membrane Permeability and Transport Prediction Models

The ability of a compound to permeate biological membranes is a critical determinant of its oral bioavailability and distribution. diva-portal.org In silico models are widely used to predict the membrane permeability of drug candidates. nih.govresearchgate.net

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method used to predict passive diffusion across membranes, and computational models are often built based on PAMPA data. mdpi.comnih.gov These models typically use molecular descriptors such as lipophilicity, polar surface area, and hydrogen bonding capacity to predict permeability. nih.gov For instance, the introduction of intramolecular hydrogen bonds has been shown to improve the membrane permeability of certain peptidic molecules. nih.gov

Computational models also predict whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells and reduce their absorption and distribution. mdpi.com The efflux ratio (ER), which is the ratio of permeability in the basal-to-apical direction to that in the apical-to-basal direction in cell-based assays, is a key parameter that can be predicted by some models. nih.gov For quinoline derivatives, in silico ADME predictions have been used to estimate their pharmacokinetic properties, including their potential for good intestinal absorption. researchgate.net

Permeability Parameter Prediction Method Significance Relevant Descriptors
Passive Permeability PAMPA, QSPR modelsPredicts absorption via passive diffusion.logP, TPSA, Hydrogen bond donors/acceptors
Intestinal Absorption BOILED-Egg model, (Q)SAR modelsPredicts the extent of absorption from the gut.Lipophilicity, Polarity
Blood-Brain Barrier (BBB) Permeability In silico classification modelsPredicts potential for CNS activity or side effects.Molecular size, Lipophilicity, Hydrogen bonding
P-glycoprotein (P-gp) Substrate/Inhibitor Classification models, Molecular dockingPredicts potential for active efflux and drug-drug interactions.Molecular weight, Lipophilicity, Number of aromatic rings

Mechanistic Biological Research of 6 Phenylsulfonyl Isoquinoline and Analogues

Investigation of Specific Molecular Targets and Pathways

Research into 6-(phenylsulfonyl)isoquinoline and its analogues has identified key molecular interactions that underpin their biological activities. These investigations have primarily focused on enzyme inhibition and receptor modulation.

Enzyme Inhibition Studies at the Molecular Level

The ability of this compound and its derivatives to inhibit specific enzymes is a cornerstone of their pharmacological interest.

A notable target of isoquinoline-based compounds is the IκB kinase (IKK) complex, particularly the IKK-β subunit, which is a critical regulator of the NF-κB signaling pathway. scbt.comguidetopharmacology.org The inhibition of IKK-β by certain isoquinoline (B145761) derivatives prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the activation of NF-κB. scbt.com Some substituted isoquinoline amides have demonstrated multi-target activity, inhibiting not only IKK-β but also other kinases like ROCK, JAK2, and JAK3. tandfonline.com The development of potent and selective isoquinoline inhibitors of IKK-β has been advanced through hit-generation chemistry based on knowledge of the IKK-β active site. nih.gov

For instance, a series of 6-aryl-7-alkoxyisoquinoline inhibitors of IKK-β were developed, showing robust enzyme and cellular activity with significant selectivity over IKK-α. nih.gov The mechanism of action for some inhibitors involves competitive inhibition at the ATP-binding site of the kinase. scbt.com This targeted disruption of the NF-κB pathway highlights the therapeutic potential of these compounds in inflammatory responses. scbt.com

Beyond kinases, isoquinoline and quinoline (B57606) derivatives have been shown to target other crucial enzyme systems, such as topoisomerases. researchgate.netnih.gov Topoisomerases are essential for managing the topological state of DNA during replication and transcription. nih.govebsco.com The inhibition of these enzymes can lead to DNA damage and cell death, a mechanism exploited in cancer therapy. ebsco.comevitachem.com

Specifically, some quinoline derivatives have been designed as topoisomerase inhibitors. nih.gov For example, 2-(phenylsulfonyl)quinoline N-hydroxyacrylamides have been synthesized and shown to be potent inhibitors of histone deacetylase (HDAC), another important class of enzymes in cancer biology. nih.gov Furthermore, certain indolo[2,3-b]quinolines have been identified as novel cytotoxic DNA topoisomerase II inhibitors. acs.org The ability of these compounds to interfere with DNA repair processes by inhibiting enzymes like tyrosyl-DNA phosphodiesterase 2 (TDP2) positions them as potential enhancers for cancer treatments that utilize topoisomerase inhibitors. evitachem.com

Receptor Binding and Modulation Mechanisms

The interaction of this compound analogues with various receptors has also been a subject of investigation. G-protein coupled receptors (GPCRs), such as serotonin (B10506) receptors, are significant targets. researchgate.netacs.org

Research on 3-(phenylsulfonyl)quinoline derivatives has revealed their antagonist activity at 5-HT6 receptors, which is dependent on the substituents at the 4- and 8-positions of the quinoline ring. researchgate.net Molecular docking studies have helped to understand the structure-activity relationships governing this antagonism. researchgate.net Similarly, imidazopyridine-based compounds with a phenylsulfonyl fragment have been studied as neutral antagonists of the 5-HT6 receptor, with molecular dynamics simulations highlighting the conformational changes in the receptor upon binding. acs.org

Furthermore, certain isoquinolinone derivatives have been synthesized as multi-receptor agents, showing high affinity for dopamine (B1211576) D2 and various serotonin receptors (5-HT1A, 5-HT2A, 5-HT6, and 5-HT7). nih.gov These findings suggest that isoquinoline-based scaffolds can be tailored to modulate the activity of specific receptor subtypes, offering potential therapeutic applications in central nervous system disorders. researchgate.netnih.gov

Below is a table summarizing the receptor binding profiles of selected isoquinoline and quinoline derivatives.

Compound ClassTarget Receptor(s)Observed EffectReference(s)
3-(Phenylsulfonyl)quinoline derivatives5-HT6Antagonist researchgate.net
Imidazopyridine-based N1-phenylsulfonyl compounds5-HT6Neutral Antagonist acs.org
Isoquinolinone derivativesD2, 5-HT1A, 5-HT2A, 5-HT6, 5-HT7High Affinity nih.gov

Protein-Ligand Interaction Analysis by Biophysical Methods

Biophysical techniques are crucial for characterizing the direct binding events between small molecules and their protein targets. While specific data for this compound using methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is not detailed in the provided search results, the general application of these methods in studying protein-ligand interactions is well-established. nih.govbio-rad.combio-rad.com

These methods provide quantitative data on binding affinity (Kd), stoichiometry, and thermodynamics of the interaction, which are essential for understanding the molecular basis of inhibition or modulation. nih.gov For instance, SPR has been used to analyze the interaction between various mutant proteins and their binding partners, providing kinetic and thermodynamic data in a single experiment. bio-rad.combio-rad.com The study of natural isoquinoline alkaloids binding to functional proteins like serum albumins and hemoglobin often employs such biophysical methods to understand their transport and binding affinity. nih.gov The development of computational models like HADDOCK2P2I, which predicts the binding affinity of protein-protein interaction inhibitors, relies on experimental biophysical data for training and validation. nih.gov

In Vitro Cellular Pathway Modulation

The molecular interactions of this compound and its analogues translate into the modulation of cellular pathways. In vitro studies using cell lines are instrumental in elucidating these effects.

Transcriptomic analyses, for example, can reveal broad changes in gene expression and pathway perturbations following treatment with a compound. nih.gov By analyzing gene expression profiles, researchers can identify the enrichment of specific canonical pathways and upstream regulators. nih.gov For instance, the activation of the NF-κB pathway can be monitored in macrophage cell lines, and the anti-inflammatory effects of isoquinoline alkaloids have been linked to the inhibition of this pathway. researchgate.netresearchgate.net

Cell-based assays are also used to investigate the impact on specific cellular processes like cell cycle progression, apoptosis, and autophagy. researchgate.netresearchgate.net The inhibition of IKK-β by isoquinoline derivatives, for example, leads to a downstream blockade of NF-κB activation, which can be observed in cellular models. scbt.com Similarly, the cytotoxic effects of topoisomerase inhibitors are evaluated in cancer cell lines, where they can induce cell cycle arrest and apoptosis. nih.govacs.org The study of isoquinoline alkaloids has demonstrated their ability to induce cell death through these mechanisms in various cancer cell lines. researchgate.netresearchgate.net

The table below provides examples of in vitro cellular pathway modulation by isoquinoline and quinoline derivatives.

Compound/Analogue ClassCell Line(s)Modulated Pathway/ProcessObserved OutcomeReference(s)
Isoquinoline AlkaloidsRAW264.7 MacrophagesNF-κB SignalingInhibition of inflammatory response researchgate.net
Isoquinoline AlkaloidsCancer Cell LinesApoptosis, Autophagy, Cell CycleInduction of cell death researchgate.netresearchgate.net
2-(Phenylsulfonyl)quinoline N-hydroxyacrylamidesHL-60, HCT116, PC-3, A549Cell GrowthPotent inhibition nih.gov
Indolo[2,3-b]quinolinesCancer Cell LinesDNA Topoisomerase IICytotoxicity acs.org
Imidazopyridine-based 5-HT6R Neutral AntagonistsAstrocyte Cell LinesCellular ProtectionGlioprotective properties acs.org

Elucidation of Molecular Mechanisms in Cell-Based Assays

The biological effects of isoquinoline derivatives, including those with a phenylsulfonyl substituent, have been extensively studied in various cancer cell lines. These investigations have shed light on their ability to interfere with cell proliferation by inducing cell cycle arrest and programmed cell death (apoptosis).

Cell Cycle Modulation:

Research on compounds structurally related to this compound has demonstrated significant effects on cell cycle regulation. For instance, certain indenoisoquinoline derivatives have been shown to induce cell cycle arrest in the G2/M phase in human leukemia (HL-60) cells. nih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation. Similarly, other isoquinoline alkaloids have been reported to cause cell cycle arrest, highlighting a common mechanistic pathway for this class of compounds. researchgate.net Chalcones, which share some structural similarities with isoquinoline derivatives, have also been observed to induce cell cycle arrest at different phases, including G1/S and G2/M, depending on their specific chemical structure and the cell line being studied. mdpi.com

Apoptosis Induction Pathways:

A primary mechanism through which isoquinoline-based compounds exert their anti-proliferative effects is the induction of apoptosis. Studies on various isoquinoline alkaloids have shown that they can trigger apoptosis through mitochondrial-dependent pathways. researchgate.net This intrinsic pathway of apoptosis is characterized by the loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a cascade of caspases, which are the executive enzymes of apoptosis. nih.gov

Specifically, the activation of initiator caspases like caspase-9, and effector caspases such as caspase-3, -6, and -7, leads to the cleavage of critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately resulting in the dismantling of the cell. nih.govnih.gov For example, the indenoisoquinoline derivative AM6-36 has been shown to induce PARP cleavage and activate several caspases in HL-60 cells. nih.gov

Investigation of Intracellular Target Engagement

The biological activities of this compound and its analogs are a direct consequence of their interaction with specific intracellular molecular targets. Research has identified several key proteins and signaling pathways that are modulated by this class of compounds.

One of the prominent targets identified for 2-(phenylsulfonyl)quinoline derivatives is Histone Deacetylase (HDAC) . nih.gov HDACs are crucial enzymes in the regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, thereby inducing cell cycle arrest and apoptosis. The sulfone bridge in these molecules has been found to be a significant contributor to their anticancer activity when compared to a carbonyl bridge. nih.gov

Furthermore, various kinases have been identified as potential targets for isoquinoline and quinoline derivatives. These include:

IκB Kinase-β (IKK-β): A key regulator of the NF-κB signaling pathway, which is often dysregulated in cancer. acs.org

c-Met, Kinase insert domain receptor (KDR), and AxL receptor: These receptor tyrosine kinases are involved in cell growth, survival, and angiogenesis. nih.gov

Topoisomerases: These enzymes are essential for DNA replication and are well-established targets for cancer chemotherapy. nih.gov

In addition to these, the Hedgehog signaling pathway , which plays a role in embryonic development and can be aberrantly activated in some cancers, has also been identified as a target for certain quinoline derivatives. nih.gov For the indenoisoquinoline derivative AM6-36, its apoptotic effects have been linked to the up-regulation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) phosphorylation, along with the down-regulation of the c-Myc oncogene expression. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogs, these studies have provided valuable insights into the key structural features required for their mechanistic efficacy and have guided the design of more potent and selective compounds.

Impact of Substituent Variation on Target Interaction and Mechanistic Efficacy

The nature and position of substituents on both the isoquinoline ring and the phenylsulfonyl moiety have a profound impact on the biological activity of these compounds.

Substituents on the Phenylsulfonyl Group: The presence of different electron-donating or electron-withdrawing groups on the phenylsulfonyl entity can lead to varied biological effects. For example, in a series of sulfonylpiperazines linked to chromenones, substituents like -OCF3 and -OCH3 were found to be important for antioxidant and anticancer activities. srict.in

Substituents on the Isoquinoline/Quinoline Ring:

Halogen atoms (e.g., bromo, fluoro) on the heterocyclic ring have been shown to enhance the inhibitory potential against certain cancer cell lines. srict.in

Conversely, in some series of isoquinoline derivatives evaluated as TNF-alpha inhibitors, the introduction of fluoro, bromo, or nitro groups on the isoquinoline ring resulted in a significant loss of activity. qut.edu.au

For inhibitors of IKK-β, substitution at the 6-position of the isoquinoline ring with aryl groups was found to be favorable, leading to a moderate to substantial increase in potency. acs.org

The following table summarizes the observed effects of substituent variations on the biological activity of isoquinoline and quinoline analogs.

Compound Class Substituent Variation Effect on Biological Activity Reference
Sulfonylpiperazine-chromenones-OCF3, -OCH3 on phenylsulfonylImportant for antioxidant and anticancer activity srict.in
Sulfonylpiperazine-chromenonesHalogen atoms on phenylsulfonylExcellent inhibitory potential against HeLa and A-549 cells srict.in
Isoquinoline-1-ones (TNF-alpha inhibitors)Fluoro, bromo, nitro on isoquinoline ringSignificant loss of activity qut.edu.au
6-Aryl-7-alkoxyisoquinolines (IKK-β inhibitors)Aryl groups at the 6-positionModerate to substantial increase in potency acs.org
2-(Phenylsulfonyl)quinoline N-hydroxyacrylamides (HDAC inhibitors)Sulfone bridgeSignificant role in anticancer activity compared to carbonyl bridge nih.gov

Identification of Key Pharmacophoric Features for Biological Activity

Through extensive SAR studies, several key pharmacophoric features have been identified as essential for the biological activity of this class of compounds.

A crucial element is the phenylsulfonyl moiety itself. The sulfone bridge has been highlighted as playing a significant role in the anticancer activity of 2-(phenylsulfonyl)quinoline N-hydroxyacrylamides. nih.gov This suggests that the geometry and electronic properties of the sulfonyl group are important for target interaction.

The isoquinoline or quinoline scaffold serves as a core structural motif. The nitrogen atom within this heterocyclic system can act as a hydrogen bond acceptor, which is a critical interaction for binding to many biological targets. nih.gov

Development of Design Principles for Enhanced Target Specificity

The insights gained from SAR studies have led to the development of design principles aimed at enhancing the target specificity and potency of this compound analogs.

A key principle is the strategic placement of substituents . By understanding which positions on the isoquinoline and phenylsulfonyl rings are sensitive to substitution and how different functional groups affect activity, medicinal chemists can tailor the design of new analogs to favor interaction with a specific target while minimizing off-target effects. For example, the observation that aryl groups at the 6-position of isoquinoline enhance IKK-β inhibition provides a clear direction for designing more selective inhibitors. acs.org

Another important design consideration is the optimization of the linker connecting the key pharmacophoric elements. The length, rigidity, and chemical nature of the linker can be modified to achieve the optimal orientation of the molecule within the binding site of the target protein.

Furthermore, the concept of bioisosteric replacement can be applied. This involves replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved potency, selectivity, or pharmacokinetic properties. The comparison between a sulfone and a carbonyl bridge in HDAC inhibitors is an example of how such modifications can significantly impact activity. nih.gov

By integrating these design principles, researchers can continue to develop novel this compound analogs with improved therapeutic profiles.

Research Applications and Future Directions

Conceptual Contributions to Chemical Probe Development

The development of chemical probes is essential for dissecting complex biological processes and validating novel drug targets. The 6-(phenylsulfonyl)isoquinoline core contributes conceptually to this field by providing a structurally rigid and synthetically tractable scaffold. While not always explicitly labeled as "chemical probes," derivatives of this scaffold have been instrumental in target engagement and validation studies. For instance, the cellular thermal shift assay (CETSA) can be employed to confirm the interaction of such compounds with their intended protein targets within a cellular environment, a critical step in probe validation. nih.gov The ability to systematically modify the phenylsulfonyl and isoquinoline (B145761) moieties allows for the fine-tuning of potency and selectivity, which are hallmark characteristics of a good chemical probe. The insights gained from studying the structure-activity relationships (SAR) of these compounds against specific targets, such as kinases, provide a rational basis for designing next-generation probes with improved properties.

Potential in Scaffold Hopping and Lead Generation Strategies in Medicinal Chemistry Research

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different, often structurally novel, scaffold to discover new lead compounds with similar biological activity but potentially improved properties like enhanced efficacy, better pharmacokinetics, or novel intellectual property. uniroma1.itbhsai.orgnih.gov The isoquinoline framework is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds and approved drugs. nih.gov

The this compound moiety serves as an excellent starting point for scaffold hopping and lead generation for several reasons:

Structural Rigidity and Defined Vectorial Chemistry: The fused ring system provides a rigid core, which helps in pre-organizing the substituents in a defined spatial orientation for optimal interaction with a biological target. The phenylsulfonyl group at the 6-position offers a specific vector for chemical modification.

Access to Novel Chemical Space: By modifying the isoquinoline core or the phenylsulfonyl group, chemists can generate libraries of new compounds, moving away from existing patented chemical series while aiming to retain or improve biological activity. nih.govnih.gov

Modulation of Physicochemical Properties: The sulfonyl group influences the electronic and solubility properties of the molecule. Strategic modifications can be made to optimize these properties for better drug-like characteristics.

A key aspect of scaffold hopping is the use of computational methods to identify new cores that can maintain the essential pharmacophoric features of the original lead compound. uniroma1.it For the this compound scaffold, this could involve replacing the isoquinoline ring with other heterocyclic systems while keeping the phenylsulfonyl portion, or vice versa, to explore new interactions with the target protein. This strategy has been successfully applied to identify novel inhibitors for various targets. dundee.ac.uk

StrategyDescriptionPotential AdvantageReference
Scaffold Hopping Replacing the central molecular core (scaffold) with a different one while maintaining similar biological activity.Discovery of novel compounds with improved properties (e.g., potency, selectivity, ADME) and new intellectual property. uniroma1.itbhsai.orgnih.gov
Lead Generation The process of identifying promising hit compounds from a screen and optimizing them into lead compounds with sufficient potency and drug-like properties for further development.Creates a pipeline of potential drug candidates. nih.gov
Privileged Scaffold A molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.Higher probability of finding biologically active molecules. nih.gov

Advanced Synthetic Methodologies for Expanding Chemical Space

The exploration of the chemical space around the this compound core is heavily reliant on the availability of robust and efficient synthetic methods. Modern organic synthesis provides a powerful toolkit for the construction and diversification of this scaffold.

Several advanced synthetic methodologies have been employed:

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura coupling is a prominent method for introducing the aryl (phenyl) group at the 6-position of the isoquinoline ring. This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the synthesis of a diverse library of analogs. acs.org

Radical-Mediated Cyclizations: Innovative methods involving radical addition and cyclization have been developed to construct complex fused isoquinoline systems. For example, a copper-catalyzed radical relay addition/cyclization of activated alkenes with thiosulfonates can be used to generate sulfonated indolo[2,1-a]isoquinolines. rsc.orgscispace.com

One-Pot Syntheses: The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, has streamlined the synthesis of functionalized quinolinones and related heterocycles. oup.com These methods are often more efficient and generate less waste compared to traditional multi-step syntheses.

Combinatorial Synthesis: The principles of combinatorial chemistry can be applied to the isoquinoline scaffold to rapidly generate large libraries of compounds for high-throughput screening. google.com

These synthetic advancements are crucial for expanding the chemical space around the this compound core, enabling a more thorough exploration of its therapeutic potential.

Synthetic MethodDescriptionApplication ExampleReference
Suzuki-Miyaura Coupling A palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide.Synthesis of 6-arylisoquinolines from 6-bromoisoquinoline (B29742) and a phenylboronic acid derivative. acs.org
Radical Addition/Cyclization A reaction cascade involving the formation of a radical species that adds to an unsaturated bond, followed by an intramolecular cyclization.Synthesis of sulfonated indolo[2,1-a]isoquinolines. rsc.orgscispace.com
One-Pot Synthesis A strategy to perform multiple consecutive reactions in a single reactor, avoiding isolation of intermediates.Cu-catalyzed aza-Michael addition/cyclization for the synthesis of 3-(phenylsulfonyl)-2,3-dihydro-4(1H)-quinolinones. oup.com
Combinatorial Synthesis A set of techniques for creating a large number of compounds in a single process.Generation of isoquinoline-based libraries for screening. google.com

Integration of Advanced Computational Techniques in Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. In the context of this compound, computational techniques are employed to:

Understand Structure-Activity Relationships (SAR): Molecular docking studies can predict the binding mode of this compound analogs within the active site of a target protein. nih.gov This information is vital for understanding why certain structural modifications lead to an increase or decrease in activity and for guiding the design of more potent compounds.

Pharmacophore Modeling: By identifying the key pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) of active compounds, computational models can be built to screen virtual libraries for new molecules with the desired features. uniroma1.it

In Silico Profiling: Computational tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds, helping to prioritize the synthesis of molecules with a higher probability of success in later stages of drug development. dundee.ac.uk

Enhanced Molecular Dynamics (MD) Simulations: Techniques like umbrella sampling can be used to calculate the binding free energies of ligands to their target proteins, providing a more accurate prediction of binding affinity than simple docking scores. tandfonline.com

The integration of these computational approaches allows for a more focused and efficient exploration of the chemical space, reducing the time and cost associated with the synthesis and testing of new compounds.

Interdisciplinary Research Opportunities for Deeper Mechanistic Understanding

A comprehensive understanding of the biological effects of this compound and its derivatives requires a collaborative, interdisciplinary approach. The convergence of chemistry, biology, and computational science offers exciting opportunities to elucidate the mechanism of action (MoA) of these compounds.

Key interdisciplinary research areas include:

Chemical Biology: Utilizing functionalized derivatives of this compound as chemical probes to identify cellular targets and interrogate biological pathways. nih.gov

Structural Biology: Determining the X-ray crystal or cryo-EM structures of these compounds in complex with their target proteins provides a detailed, atomic-level view of the binding interactions, which is invaluable for rational drug design. dundee.ac.uk

Pharmacology and Cell Biology: Characterizing the downstream cellular effects of target engagement by these compounds in various disease models (e.g., cancer cell lines) helps to validate the therapeutic hypothesis and uncover potential off-target effects. nih.govrsc.org

Systems Biology: Integrating data from genomics, proteomics, and metabolomics can provide a holistic view of the cellular response to treatment with these compounds, potentially revealing novel biomarkers and synergistic drug combinations.

By combining these diverse disciplines, researchers can build a more complete picture of how this compound-based compounds exert their biological effects, paving the way for the development of safer and more effective medicines.

Q & A

Q. What are the standard synthetic routes for preparing the isoquinoline core structure in 6-(phenylsulfonyl)isoquinoline?

The isoquinoline core is typically synthesized via methods such as the Pomeranz-Fritsch reaction or catalytic cyclization of 2-alkynylbenzaldehyde derivatives. For example, silver triflate-catalyzed reactions between 2-alkynylbenzaldehyde and amines yield substituted isoquinolines . Traditional isolation from coal tar via fractional crystallization of acid sulfates is also documented but is less common in modern syntheses .

Q. How does the phenylsulfonyl group influence the physicochemical properties of the isoquinoline scaffold?

The phenylsulfonyl group enhances electron-withdrawing effects, increasing polarity and potentially improving solubility in polar solvents. This modification also stabilizes the molecule against nucleophilic attack, which is critical for maintaining structural integrity during reactions. Comparative studies of sulfonylated vs. non-sulfonylated isoquinolines show altered melting points and UV absorption profiles due to extended conjugation .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm regioselectivity of sulfonylation and substitution patterns.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve stereochemical ambiguities, particularly in derivatives with multiple chiral centers .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during sulfonylation of the isoquinoline ring?

Regioselective sulfonylation at the 6-position can be achieved using directing groups or steric hindrance. For instance, pre-functionalizing the isoquinoline with a bromine atom at the 5-position directs sulfonylation to the 6-position via electronic effects. Alternatively, bulky reagents like tert-butylsulfonyl chloride favor substitution at less sterically hindered sites .

Q. How do structural modifications at the 6-position affect biological activity in isoquinoline derivatives?

Substituents at the 6-position significantly modulate interactions with target proteins. For example:

  • Phenylsulfonyl groups enhance binding to inflammatory mediators (e.g., COX-2) by forming π-π interactions with hydrophobic pockets.
  • Electron-withdrawing groups (e.g., nitro) increase cytotoxicity, while electron-donating groups (e.g., methoxy) improve metabolic stability .

Q. What computational methods predict the binding affinity of this compound derivatives to neurological targets?

  • Molecular docking (AutoDock Vina) identifies potential binding poses in dopamine transporters or MAO enzymes.
  • 3D-QSAR models correlate substituent effects (e.g., 2-methyl or 7-methoxy groups) with inhibitory activity. Notably, 6,7-dihydroxylation reduces affinity due to unfavorable hydrogen bonding in hydrophobic active sites .

Q. How can conflicting data on the cytotoxicity of sulfonylated isoquinolines be resolved?

Discrepancies often arise from variations in cell lines or assay conditions. For example:

  • Apoptosis assays in Jurkat T-cells may show higher sensitivity than HEK293 due to differences in mitochondrial membrane potential.
  • Standardizing protocols (e.g., ATP-based viability assays) and controlling for reactive oxygen species (ROS) interference improves reproducibility .

Methodological Considerations

Q. What reaction conditions optimize yield in silver-catalyzed isoquinoline syntheses?

  • Solvent : Dichloroethane (DCE) outperforms THF due to better silver triflate solubility.
  • Temperature : Reactions at 80°C for 12 hours achieve >80% yield, while prolonged heating (>24 hours) promotes side-product formation.
  • Catalyst loading : 10 mol% AgOTf balances cost and efficiency .

Q. How do solvent systems influence the crystallization of this compound derivatives?

Mixed solvents (e.g., ethanol/water) enhance crystallization efficiency. For hydrophobic derivatives, slow diffusion of pentane into a dichloromethane solution yields single crystals suitable for X-ray analysis .

Data Contradictions and Validation

Q. Why do some studies report conflicting bioactivity for this compound in anti-inflammatory models?

Discrepancies may stem from:

  • Dosage variations : Low doses (≤10 µM) often show anti-inflammatory effects, while higher doses (>50 µM) induce cytotoxicity.
  • Assay specificity : ELISA-based COX-2 inhibition assays may conflate direct enzyme inhibition and upstream signaling effects. Validating results with orthogonal methods (e.g., Western blotting for COX-2 expression) is critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.